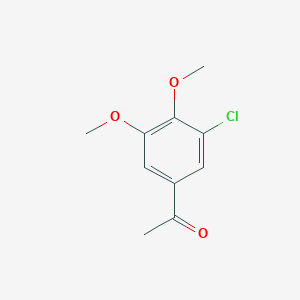

1-(3-Chloro-4,5-dimethoxyphenyl)ethanone

説明

1-(3-Chloro-4,5-dimethoxyphenyl)ethanone is a substituted acetophenone derivative characterized by a chloro group at the 3-position and methoxy groups at the 4- and 5-positions on the phenyl ring. This compound is synthesized via Claisen-Schmidt condensation between 1-(2-methyl-4,5-dimethoxyphenyl)ethanone and 3-chloro-4,5-dimethoxybenzaldehyde in ethanol with potassium hydroxide as a catalyst . The resulting chalcone derivative exhibits notable antimicrobial activity, particularly against gram-positive bacteria, and has been explored for antiparasitic applications . Its structure-activity relationships (SAR) are influenced by the electron-withdrawing chloro group and electron-donating methoxy substituents, which modulate reactivity and biological interactions.

特性

分子式 |

C10H11ClO3 |

|---|---|

分子量 |

214.64 g/mol |

IUPAC名 |

1-(3-chloro-4,5-dimethoxyphenyl)ethanone |

InChI |

InChI=1S/C10H11ClO3/c1-6(12)7-4-8(11)10(14-3)9(5-7)13-2/h4-5H,1-3H3 |

InChIキー |

LBKPMNBCFAEPBT-UHFFFAOYSA-N |

正規SMILES |

CC(=O)C1=CC(=C(C(=C1)Cl)OC)OC |

製品の起源 |

United States |

類似化合物との比較

Key Observations :

- Chlorine vs. Hydroxyl Groups: The chloro substituent in 1-(3-Chloro-4,5-dimethoxyphenyl)ethanone enhances lipophilicity and electron-withdrawing effects compared to hydroxyl-containing analogs like Acetosyringone, impacting solubility and bioactivity .

- Methoxy Positioning: Methoxy groups at the 4- and 5-positions (as in the target compound) create steric hindrance and electronic effects distinct from analogs with substituents at alternate positions (e.g., 2-OCH₃ in 1-(3-Chloro-6-hydroxy-2,5-dimethoxyphenyl)ethanone) .

Antimicrobial Activity

- 1-(3-Chloro-4,5-dimethoxyphenyl)ethanone: Demonstrates broad-spectrum activity against gram-positive bacteria, attributed to the chloro group’s role in disrupting microbial cell membranes .

- Acetosyringone: Lacks significant antimicrobial potency but is critical in lignin depolymerization processes, yielding monomeric units like syringyl (S) and guaiacyl (G) during biomass processing .

- 1-(4-Hydroxy-3-methoxyphenyl)ethanone (G3): A guaiacyl-type lignin derivative with intermediate yields in thermal degradation, highlighting the role of hydroxyl groups in thermal stability .

Antiparasitic Activity

The 3-chloro-4,5-dimethoxyphenyl moiety in naphthoquinone analogs exhibits potent activity against Leishmania major and Trypanosoma brucei, comparable to amphotericin B. However, toxicity to mammalian cells (e.g., Vero cells) limits therapeutic utility .

Spectroscopic and Analytical Data

- IR/NMR Trends: The chloro group in 1-(3-Chloro-4,5-dimethoxyphenyl)ethanone causes distinct deshielding in ¹H NMR (e.g., aromatic protons at δ 7.2–7.5 ppm) compared to hydroxylated analogs (δ 6.8–7.1 ppm) .

- Mass Spectrometry : Fragmentation patterns differ due to substituent stability; chloro derivatives exhibit prominent [M-Cl]⁺ peaks, whereas hydroxylated analogs show [M-H₂O]⁺ losses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。